molecular formula C7H10ClNO4 B14478247 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate CAS No. 66471-01-0

2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate

Cat. No.: B14478247
CAS No.: 66471-01-0
M. Wt: 207.61 g/mol
InChI Key: FVSDNXNOCTXNPV-UHFFFAOYSA-N
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Description

2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate is a chemical compound with a molecular weight of 207.61 g/mol . This compound is known for its unique structure, which includes a carbonochloridate group and a prop-2-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate involves several steps. One common method includes the reaction of propargyl bromide with an appropriate amine in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination and various bases for deprotonation steps. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate involves its reactivity with nucleophiles and electrophiles. The carbonochloridate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The prop-2-en-1-yloxy group can participate in various organic reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar compounds to 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a wide range of reactivity and applications in different fields.

Properties

CAS No.

66471-01-0

Molecular Formula

C7H10ClNO4

Molecular Weight

207.61 g/mol

IUPAC Name

2-(prop-2-enoxycarbonylamino)ethyl carbonochloridate

InChI

InChI=1S/C7H10ClNO4/c1-2-4-13-7(11)9-3-5-12-6(8)10/h2H,1,3-5H2,(H,9,11)

InChI Key

FVSDNXNOCTXNPV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCOC(=O)Cl

Origin of Product

United States

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